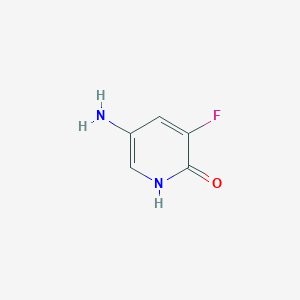

5-Amino-3-fluoropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTTUUCANQMTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-01-2 | |

| Record name | 5-amino-3-fluoropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Amino-3-fluoropyridin-2-ol

Abstract

5-Amino-3-fluoropyridin-2-ol is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block necessitates unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is essential. This guide provides an in-depth, predictive framework for the comprehensive spectroscopic characterization of this molecule. Due to the limited availability of public domain experimental data for this specific compound, this whitepaper synthesizes information from established spectroscopic principles and data from close structural analogs to present a robust, predictive analysis. We will detail the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and UV-Visible spectroscopy, providing field-proven protocols and data interpretation strategies.

Molecular Structure and Analytical Considerations

The foundational step in any characterization is a thorough understanding of the molecule's structure, including its potential for tautomerism. This compound (Molecular Formula: C₅H₅FN₂O, Molecular Weight: 128.11 g/mol ) possesses key functional groups—an amine, a fluorine atom, and a hydroxyl group—on a pyridine ring.[3]

A critical consideration is the pyridin-2-ol ⇌ pyridin-2(1H)-one tautomerism. This equilibrium is highly solvent and temperature-dependent, and it profoundly influences the spectroscopic signature of the molecule. The pyridone form is often predominant in solution and the solid state. This guide will consider the signatures of both forms where applicable.

Caption: Pyridin-2-ol and Pyridin-2(1H)-one tautomers of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a small molecule. A comprehensive analysis requires ¹H, ¹³C, ¹⁹F, and potentially 2D NMR experiments.

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity ensures dissolution of the analyte, and its proton signals for labile protons (OH, NH₂) are typically observable, unlike in D₂O where they would exchange.

-

Reference: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, set to 0.00 ppm. For ¹⁹F NMR, a common external standard is CFCl₃.[4]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will feature two signals corresponding to the two ring protons. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The fluorine atom will introduce characteristic splitting (J-coupling) to nearby protons.

| Predicted Signal | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~7.5 - 7.8 ppm | Doublet of doublets (dd) | JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz | H4 | The proton at C4 is ortho to the fluorine, resulting in a large 3JH-F coupling. It is also meta to H6, showing a smaller 4JH-H coupling. |

| ~6.8 - 7.1 ppm | Doublet of doublets (dd) | JH-H ≈ 2-3 Hz, JH-F ≈ 1-2 Hz | H6 | The proton at C6 is meta to the fluorine, resulting in a smaller 4JH-F coupling. It is meta to H4, showing the same 4JH-H coupling. |

| ~5.5 - 6.5 ppm | Broad singlet | - | NH₂ | The amino protons are exchangeable and appear as a broad signal. Integration corresponds to 2H. |

| ~10.0 - 12.0 ppm | Broad singlet | - | OH / NH | The hydroxyl or pyridone N-H proton is highly deshielded and exchangeable. Integration corresponds to 1H. |

Note: Predicted values are based on analysis of similar structures.[5][6]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon directly attached to the fluorine atom will appear as a doublet with a very large one-bond coupling constant (¹JC-F).

| Predicted Shift (ppm) | Multiplicity (due to F) | Coupling Constant (¹JC-F, Hz) | Assignment | Rationale |

| ~155 - 165 | Doublet | ~230 - 250 | C3 | Directly attached to the highly electronegative fluorine atom, causing a large downfield shift and a characteristic large one-bond C-F coupling. |

| ~150 - 160 | Singlet | - | C2 | Attached to oxygen/nitrogen, significantly deshielded. In the pyridone form, this signal would correspond to the carbonyl carbon (C=O). |

| ~135 - 145 | Doublet | ~20 - 30 | C5 | Attached to the amino group. Shows a smaller two-bond C-F coupling (²JC-F). |

| ~125 - 135 | Doublet | ~20 - 25 | C4 | Shows a two-bond C-F coupling (²JC-F). |

| ~105 - 115 | Doublet | ~3 - 5 | C6 | Shows a three-bond C-F coupling (³JC-F). |

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.[7] A single signal is expected for this compound.

-

Predicted Chemical Shift: -130 to -150 ppm (relative to CFCl₃).

-

Multiplicity: The signal will appear as a doublet of doublets (dd) due to coupling to the ortho proton (H4) and the meta proton (H6).

Caption: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, and its fragmentation pattern offers structural clues.

Causality of Experimental Choices:

-

Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI minimizes fragmentation, allowing for clear observation of the molecular ion, and HRMS provides the high mass accuracy needed to confirm the elemental formula.[8]

Predicted Data (ESI-HRMS):

-

Molecular Formula: C₅H₅FN₂O

-

Exact Mass: 128.0386

-

Observed Ion ([M+H]⁺): m/z 129.0459 (Calculated for C₅H₆FN₂O⁺)

This predicted value aligns with database entries for this compound.[9]

Proposed Fragmentation Pathway: The protonated molecular ion can undergo fragmentation through characteristic losses of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Sources

- 1. ossila.com [ossila.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:1373233-01-2 - Abovchem [abovchem.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. PubChemLite - 3-amino-5-fluoropyridin-2-ol (C5H5FN2O) [pubchemlite.lcsb.uni.lu]

Whitepaper: A Multidisciplinary Approach to Investigating the Electronic Effects of Fluorine in 5-Amino-3-fluoropyridin-2-ol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide provides a comprehensive framework for investigating the nuanced electronic effects of the fluorine atom in 5-Amino-3-fluoropyridin-2-ol, a scaffold of interest in drug discovery. We will explore the dichotomy of fluorine's strong inductive withdrawal and its capacity for mesomeric donation, and how these effects are further modulated by the electron-donating amino and hydroxyl groups on the pyridine ring. This paper details an integrated strategy employing spectroscopic analysis, pKa determination, and computational chemistry to build a holistic understanding of the molecule's electronic landscape. The protocols and insights presented herein are designed to empower researchers to rationally design and optimize fluorinated pyridine derivatives for enhanced therapeutic potential.

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are prominent structures in contemporary drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's electronic distribution.[3] This is primarily due to the strong carbon-fluorine (C-F) bond, which can block metabolic attack, and fluorine's ability to alter the basicity (pKa) of nearby nitrogen atoms, influencing drug-target interactions and solubility.[3][4]

The molecule of interest, this compound (CAS 1373233-01-2)[5], presents a complex case study. It features a trifecta of substituents on an already electron-deficient pyridine ring:

-

A strongly electron-withdrawing fluorine atom via the inductive effect (-I).

-

A strongly electron-donating amino group via the mesomeric effect (+M).

-

A strongly electron-donating hydroxyl group, which can exist in equilibrium with its pyridone tautomer, also exerting a +M effect.

Understanding the interplay of these competing electronic forces is critical for predicting the molecule's reactivity, hydrogen bonding capabilities, and overall suitability as a drug scaffold.

The Duality of Fluorine's Electronic Influence

In aromatic systems, fluorine exhibits a dual nature. Its high electronegativity results in a powerful inductive electron withdrawal (-I effect) through the sigma bond framework, which decreases electron density on the attached carbon and, to a lesser extent, adjacent atoms.[6][7] Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back into the pi-system (+M effect).[6][8] While for heavier halogens the inductive effect overwhelmingly dominates, for fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[6]

In this compound, the fluorine at the 3-position is meta to the ring nitrogen and ortho to the hydroxyl group. Its -I effect will significantly lower the electron density of the entire ring, making the pyridinic nitrogen less basic compared to non-fluorinated analogs. The +M effect will primarily increase electron density at the ortho (C2, C4) and para (C6) positions relative to the fluorine. This complex interplay dictates the molecule's chemical personality.

Caption: Competing electronic effects in this compound.

Experimental & Computational Workflow

A robust investigation requires a multi-pronged approach combining empirical measurement with theoretical calculation. The causality behind this workflow is to use computational methods to generate hypotheses about the electronic structure, which are then validated and refined through direct spectroscopic and physicochemical measurements.

Caption: Integrated workflow for electronic characterization.

Protocol: Computational Analysis via Density Functional Theory (DFT)

Rationale: DFT provides a powerful in silico tool to visualize and quantify electron distribution before committing to extensive lab work. By calculating properties like the molecular electrostatic potential (MEP) and Natural Bond Orbital (NBO) charges, we can predict regions of nucleophilicity/electrophilicity and quantify the electron-donating/withdrawing character of each substituent.[9][10]

Methodology:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G+(d,p)).[10]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

MEP Map Generation: Calculate the molecular electrostatic potential and map it onto the electron density surface. This visualizes electron-rich (red) and electron-poor (blue) regions.

-

NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom. This quantifies the inductive effects.[9]

-

Frontier Orbital Analysis: Calculate the energies and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

| Hypothetical DFT Data Summary | NBO Charge (a.u.) | HOMO Contribution | LUMO Contribution |

| N1 (Pyridine) | -0.65 | Low | High |

| C2-OH | +0.40 | Medium | Medium |

| C3-F | +0.35 | Low | High |

| F | -0.45 | Low | Low |

| C5-NH2 | -0.30 | High | Low |

| N (Amino) | -0.80 | High | Low |

Note: This table presents exemplary data to illustrate expected trends from a DFT calculation.

Protocol: Spectroscopic Characterization via NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus. The chemical shift (δ) of ¹⁹F, ¹³C, and ¹H nuclei provides direct experimental evidence of electron density.[11] A downfield shift (higher ppm) generally indicates a more deshielded nucleus, corresponding to lower electron density.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine will be highly indicative of its electronic environment. Compare this value to that of simpler fluoropyridines to gauge the net effect of the -NH₂ and -OH groups.[12]

-

¹H and ¹³C NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

Spectral Assignment: Use 2D NMR techniques (e.g., HSQC, HMBC) to unambiguously assign all proton and carbon signals.

-

Data Analysis: Analyze the ¹³C chemical shifts. The C3 carbon directly attached to fluorine is expected to be significantly downfield due to the inductive effect. The shifts of C2, C4, and C6 will reflect the combined influence of all three substituents.

Protocol: pKa Determination

Rationale: The basicity of the pyridinic nitrogen is a direct readout of the electron density at that position. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it. Measuring the pKa provides a quantitative, whole-molecule measure of the net electronic effect at the most basic site. Hammett analysis is a well-established method for correlating substituent effects with acidity or basicity.[13][14][15]

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a mixed solvent system (e.g., 50:50 water:methanol) to ensure solubility.

-

Titration: Calibrate a pH electrode and titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Record the pH after each addition of titrant.

-

Endpoint Determination: Plot the first derivative (ΔpH/ΔV) of the titration curve to accurately determine the equivalence point(s). The pH at the half-equivalence point corresponds to the pKa.

-

Analysis: Compare the measured pKa to that of pyridine (pKa ≈ 5.2) and 3-fluoropyridine (pKa ≈ 3.0). This comparison will experimentally quantify the net electronic contribution of the amino and hydroxyl groups in the context of the deactivating fluorine.

Implications for Drug Development

The electronic profile of this compound directly influences its properties relevant to drug design.

Caption: How electronic effects translate to key drug properties.

-

Target Binding: The fluorine atom can act as a hydrogen bond acceptor.[1] The lowered pKa of the pyridine nitrogen alters its ability to form a salt bridge or hydrogen bond with acidic residues in a protein binding pocket. The electron-rich regions identified by the MEP map can guide the design of interactions with the target.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes.[4] Fluorine at the C3 position effectively shields this site from metabolic attack, potentially increasing the drug's half-life.[1]

-

Pharmacokinetics (ADME): By lowering the pKa, fluorine substitution can reduce the proportion of the molecule that is protonated at physiological pH (7.4). This often leads to increased membrane permeability and better oral absorption, although it may decrease aqueous solubility.[3]

Conclusion

The electronic character of this compound is a product of a delicate balance between the powerful inductive withdrawal of fluorine and the strong resonance donation from the amino and hydroxyl groups. A comprehensive investigation, integrating computational modeling with empirical spectroscopic and physicochemical measurements, is essential to fully elucidate this profile. The workflow and protocols detailed in this guide provide a self-validating system for researchers to generate a robust electronic model of this, and similar, complex fluorinated heterocycles. This fundamental understanding is paramount for leveraging the unique properties of fluorine to design safer, more effective therapeutics.

References

-

Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–8. Available from: [Link]

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958–18974. Available from: [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Available from: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Available from: [Link]

-

Kim, D., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available from: [Link]

-

Srinivasan, S. (2015). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 3(4), 91-94. Available from: [Link]

-

Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. Available from: [Link]

-

Hammett 's relation for pyridine / C 6 F 4 I-Y complexes. ResearchGate. Available from: [Link]

-

Giesler, A. J., & Giesler, R. J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34812–34818. Available from: [Link]

-

Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict and Saint John's University. Available from: [Link]

-

Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Available from: [Link]

-

Charton, M. (1967). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245. Available from: [Link]

-

Zaleski, D. P., et al. (2012). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. The Journal of Physical Chemistry A, 116(14), 3581–3586. Available from: [Link]

-

Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Available from: [Link]

-

Kavita, K., & Sahu, N. (2018). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 130(9), 118. Available from: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-212. Available from: [Link]

-

Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47, Article 27. Available from: [Link]

-

New method for introducing fluorinated components into molecules. (2024). University of Münster. Available from: [Link]

-

Usdenskii, A. A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13538–13547. Available from: [Link]

-

DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available from: [Link]

-

Ehrt, C., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 64(19), 14197–14210. Available from: [Link]

-

Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. National Institutes of Health. Available from: [Link]

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound - CAS:1373233-01-2 - Abovchem [abovchem.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Initial Biological Screening & Profiling of 5-Amino-3-fluoropyridin-2-ol

[1][2]

Document Control:

-

Subject: 5-Amino-3-fluoropyridin-2-ol (CAS: 1373233-01-2)[1][2]

-

Role: Fragment-Based Drug Discovery (FBDD) Scaffold / Metabolic Intermediate

-

Primary Applications: Kinase Inhibition (FLT3/CHK1), NOX4 Antagonism, Antibacterial Isosteres[1]

Executive Summary & Chemical Context[1][2][4][5][6][7][8]

This compound is a high-value pharmacophore scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) .[1] While often nomenclated as the "2-ol" (hydroxypyridine), it exists in solution predominantly as its tautomer, 5-amino-3-fluoro-2-pyridone .[1]

This duality is critical for biological screening. The fluorine atom at C3 modulates the pKa of the adjacent hydroxyl/amide group, enhancing metabolic stability against oxidative debromination or hydroxylation, while the C5-amino group serves as a versatile vector for coupling to larger aromatic systems (e.g., in the synthesis of NOX4 inhibitors or linezolid analogs).[1]

Strategic Value:

Physicochemical Profiling: The Foundation of Screening

Before initiating biological assays, the physicochemical behavior of the scaffold must be mapped to prevent false negatives caused by precipitation or tautomeric mismatch.

Tautomeric Equilibrium & Solubility

The compound exists in a dynamic equilibrium. In aqueous buffers (pH 7.4), the 2-pyridone form dominates.[1] Screening protocols must account for this amide-like character rather than treating it as a phenol.[1]

Protocol 1: UV-Metric pKa & logD Determination

-

Objective: Determine ionization state at physiological pH.

-

Method: Potentiometric titration (Sirius T3 or equivalent).[1]

-

Critical Parameter: The fluorine substitution typically lowers the pKa of the pyridone NH compared to non-fluorinated analogs, potentially increasing solubility at neutral pH.

-

Acceptance Criteria: Solubility > 100 µM in 1% DMSO/PBS is required for HTS/fragment screening.

Aggregation Screening (DLS)

Aminopyridones can form soluble aggregates that sequester proteins, leading to false positives.[1]

Early Safety & ADME-Tox Screening

As a fragment often used in high concentrations during initial synthesis or screening, establishing an early safety profile is mandatory.

Genotoxicity (Ames Test)

Aminopyridines carry a structural alert for mutagenicity due to the potential formation of nitrenium ions.[1]

-

Strains: S. typhimurium TA98 and TA100 (with and without S9 metabolic activation).[1]

-

Rationale: The electron-withdrawing fluorine atom at C3 may reduce the nucleophilicity of the amine, potentially mitigating genotoxicity compared to the non-fluorinated parent.[1]

-

Output: Revertant colony counts. A >2-fold increase over vehicle control indicates mutagenic potential.[1]

Metabolic Stability (Microsomal Stability)[1][2]

Fragment-Based Screening Workflows

This section details the primary utility of this compound: screening for binding affinity against therapeutic targets (e.g., NOX4, Kinases).[1]

Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding.[1]

Experimental Protocol:

-

Sample Prep: 500 µM fragment + 10 µM Target Protein (1:50 ratio) in D2O buffer.

-

Pulse Sequence: On-resonance irradiation (protein region, e.g., -0.5 ppm) vs. Off-resonance (30 ppm).

-

Readout: Difference spectrum. Signals from the fragment that receive magnetization transfer from the protein indicate binding.

-

Specific Focus: Monitor the aromatic proton at C4/C6. The fluorine splitting pattern provides a clean diagnostic peak.

Surface Plasmon Resonance (SPR)

Used to determine

-

Chip: CM5 sensor chip with immobilized target (e.g., FLT3 kinase domain).

-

Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitation.

-

Concentration: Dose-response from 10 µM to 1 mM (typical for fragments).[1]

-

Analysis: Square-wave binding indicates rapid on/off rates characteristic of fragments.[1]

Visualization of Screening Logic

Tautomerism & Screening Flow

The following diagram illustrates the structural equilibrium and the decision matrix for biological evaluation.

Figure 1: Critical path for the biological validation of the this compound scaffold.

Target Pathway Application (NOX4)

One of the primary applications of this scaffold is in the inhibition of NADPH Oxidase 4 (NOX4).[1]

Figure 2: Mechanism of action for drugs derived from the this compound scaffold.[1]

Quantitative Data Summary

Table 1: Typical Screening Parameters for Aminopyridone Fragments

| Assay Type | Parameter | Target / Threshold | Rationale |

| Solubility | Kinetic Solubility (PBS) | > 200 µM | Ensure assay validity without precipitation. |

| Toxicity | HepG2 Cytotoxicity ( | > 50 µM | Fragments must be non-toxic to allow high-concentration screening.[1] |

| Binding | Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High LE is required for a small fragment to be a viable lead.[1] |

| Metabolism | HLM Intrinsic Clearance ( | < 20 µL/min/mg | Fluorine substitution is expected to improve stability vs. H-analog.[1] |

References

-

Vertex Pharmaceuticals / Boehringer Ingelheim. (2024).[1] [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4.[1][3] US Patent Application US20240327429A1.[1][3] Retrieved from .

-

AbovChem. (n.d.).[1] Product Data Sheet: this compound (CAS 1373233-01-2).[1][2] Retrieved from .[1]

-

MDPI. (2023).[1] Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules, 28(11). Retrieved from .[1]

-

National Center for Biotechnology Information. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent mGlu5 antagonist.[1][4] Bioorg Med Chem Lett. Retrieved from .[1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound - CAS:1373233-01-2 - Abovchem [abovchem.com]

- 3. US20240327429A1 - [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4 - Google Patents [patents.google.com]

- 4. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescent Properties of Aminopyridine Derivatives: A Technical Guide

Executive Summary

Aminopyridine derivatives represent a versatile class of fluorophores characterized by a pyridine ring substituted with an amino group (2-, 3-, or 4-aminopyridine). While the parent compounds (particularly 2-aminopyridine, 2-AP) are historically significant as isosteres of adenine in nucleic acid research, modern derivatives are engineered for intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT). This guide dissects the photophysical mechanisms, rational design strategies, and validated experimental protocols for utilizing these scaffolds in drug discovery and bio-sensing.

Part 1: Structural Basis & Photophysical Mechanisms

The fluorescence of aminopyridines arises from

The Parent Scaffold: 2-Aminopyridine (2-AP)

2-AP is the gold standard for probing local environmental dynamics.

-

Excitation/Emission:

, -

Quantum Yield: High in aqueous solution (

), but highly sensitive to collisional quenching. -

Mechanism: In DNA, 2-AP fluorescence is quenched (>50-fold) via charge transfer to neighboring bases (specifically guanine) and stacking interactions. This "switch-off" state in the helix vs. "switch-on" state in solution is the basis for base-flipping assays.

Advanced Mechanisms in Derivatives

To shift emission into the visible range (essential for cellular imaging), derivatives are designed to exploit specific photophysical phenomena:

-

Intramolecular Charge Transfer (ICT): Attaching electron-withdrawing groups (e.g., -CN, -NO2) to the pyridine ring creates a "push-pull" system. Upon excitation, electron density shifts from the amino donor to the ring acceptor, resulting in large Stokes shifts.

-

ESIPT (Excited-State Intramolecular Proton Transfer): Derivatives like Schiff bases (e.g., salicylidene-3-aminopyridine) possess an intramolecular hydrogen bond. Excitation triggers proton transfer, generating a keto-tautomer that emits at a significantly longer wavelength (red-shifted) compared to the enol form.

Photophysical Pathway Diagram

The following diagram illustrates the competing decay pathways governing aminopyridine fluorescence.

Caption: Competing decay pathways in aminopyridines. ICT states lead to solvatochromic shifts; stacking leads to quenching.

Part 2: Solvatochromism & Environmental Sensitivity

Aminopyridine derivatives exhibit significant solvatochromism , making them excellent polarity sensors.

Polarity Effects

In push-pull derivatives (e.g., 2-amino-3-cyanopyridines), the excited state is more polar than the ground state.

-

Positive Solvatochromism: Increasing solvent polarity stabilizes the ICT excited state more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift).

-

Data Summary:

| Solvent | Polarity (Dielectric | Emission | Stokes Shift (nm) |

| Hexane | 1.88 | 395 | ~50 |

| Chloroform | 4.81 | 420 | ~75 |

| DMSO | 46.7 | 485 | ~140 |

*Representative values for a 2-amino-3-cyanopyridine derivative.

pH Sensitivity (The Pyridine Nitrogen)

The ring nitrogen is a basic site (

-

Protonation: Protonation of the ring nitrogen typically quenches fluorescence or causes a drastic blue shift by disrupting the ICT channel.

-

Application: This property is exploited in "turn-on" sensors where metal ion coordination prevents protonation or mimics the protonated state to modulate emission.

Part 3: Experimental Protocols

Protocol A: Relative Quantum Yield Determination

Target: Determining

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of the sample and Quinine Sulfate.

-

Absorbance Tuning (Critical): Dilute both solutions so that absorbance at the excitation wavelength is below 0.1 OD (ideally 0.02–0.05).

-

Why? This prevents the Inner Filter Effect (re-absorption of emitted light), which artificially lowers the calculated yield.

-

-

Acquisition: Record fluorescence spectra using the same excitation wavelength and slit widths for both.

-

Integration: Integrate the area under the emission curve (

). -

Calculation: Use the comparative equation:

-

Where

is absorbance and

-

Protocol B: DNA Base-Flipping Assay (Using 2-AP)

Target: Measuring the kinetic activity of DNA Methyltransferases (e.g., M.HhaI, M.TaqI).

Workflow:

-

Oligonucleotide Synthesis: Incorporate 2-AP at the target methylation site (replacing Adenine).

-

Annealing: Anneal with the complementary strand.

-

Check: Fluorescence should be low (quenched state).

-

-

Kinetic Monitoring: Monitor fluorescence at

.-

Signal: As the enzyme "flips" the 2-AP base out of the helix stack and into the active site, fluorescence intensity will increase 10- to 50-fold .

-

Part 4: Rational Design Workflow

To develop a new aminopyridine probe for a specific target (e.g., a kinase or metal ion), follow this logic flow.

Caption: Decision matrix for synthesizing aminopyridine probes based on application.

Part 5: Applications in Drug Discovery & Sensing

Kinase Inhibitors

Many kinase inhibitors possess an aminopyridine pharmacophore (e.g., to form hydrogen bonds with the hinge region).

-

Dual Function: These molecules can act as "theranostic" agents—simultaneously inhibiting the enzyme and reporting binding via fluorescence changes (often quenching upon binding due to

-stacking with residues like Phenylalanine).

Metal Ion Sensing (Chemosensors)

Schiff base derivatives of 3-aminopyridine are highly selective for transition metals.

-

Mechanism:

isomerization usually quenches fluorescence in the free ligand. Metal coordination restricts this rotation (Chelation Enhanced Fluorescence - CHEF) and blocks photo-induced electron transfer (PET), turning the sensor "ON". -

Selectivity:

-

Cu(II): Often quenches fluorescence (paramagnetic effect).

-

Zn(II)/Al(III): Enhances fluorescence (CHEF effect).

-

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Holz, B., et al. (1998). "2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases." Nucleic Acids Research, 26(4), 1076–1083. Link

-

Arvanitakis, G., et al. (2022). "Relative Quantum Yield of 2-Aminopyridine." Edinburgh Instruments Application Note. Link

-

Li, Z., et al. (2022). "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Molecules, 27(5), 1619. Link

- Gorb, L., et al. (2005). "Excited-state intramolecular proton transfer in 3-aminopyridine derivatives." Journal of Physical Chemistry A.

Sources

Methodological & Application

5-Amino-3-fluoropyridin-2-ol as a scaffold in medicinal chemistry

Application Note: 5-Amino-3-fluoropyridin-2-ol as a Scaffold in Medicinal Chemistry

Technical Abstract

This compound represents a high-value pharmacophore scaffold characterized by a unique electronic profile and versatile reactivity. Structurally, the presence of the fluorine atom at the C3 position exerts a profound electron-withdrawing effect, modulating the pKa of the adjacent hydroxyl/lactam moiety and enhancing metabolic stability against oxidative metabolism. This scaffold is increasingly utilized in fragment-based drug discovery (FBDD) for kinase inhibitors, GPCR ligands, and antibacterial agents (e.g., oxazolidinones). This guide outlines the structural dynamics (tautomerism), strategic synthetic protocols for orthogonal functionalization, and key medicinal chemistry applications.

Structural Analysis & Strategic Rationale

Tautomeric Equilibrium: The "Chameleon" Effect

The core utility of this scaffold lies in its tautomeric equilibrium. While often cataloged as "pyridin-2-ol," the compound exists predominantly as 5-amino-3-fluoro-2(1H)-pyridinone in solution and the solid state.

-

Pyridin-2-ol form: Aromatic pyridine ring; favors O-alkylation/acylation under specific conditions (e.g., Ag+ salts).

-

Pyridin-2-one form: Non-aromatic lactam; favors N-alkylation (e.g., alkali metal bases).

-

Impact of 3-Fluorine: The C3-fluorine is strategic. Through inductive electron withdrawal (-I effect), it increases the acidity of the N-H (in the pyridone form) or O-H (in the pyridol form). This lowers the pKa relative to the non-fluorinated parent, potentially strengthening hydrogen bond interactions with target proteins (e.g., hinge regions of kinases).

Physicochemical Profile

| Property | Value / Trend | Impact on Drug Design |

| H-Bond Donors (HBD) | 2 (NH₂, NH/OH) | Critical for Hinge Binding (Kinases) |

| H-Bond Acceptors (HBA) | 2 (C=O, F) | Fluorine acts as a weak acceptor; Carbonyl is strong. |

| Electronic Effect | 3-F (-I effect) | Lowers pKa of N1-H; Deactivates C4/C6 toward electrophiles. |

| Metabolic Stability | High | C3-F blocks Phase I oxidation at the electron-rich ortho position. |

Reactivity Landscape & Visualization

The following diagram maps the divergent synthetic pathways available from the core scaffold. The "Expertise" here is recognizing that the C5-amine is the most nucleophilic site and must be handled first or protected if C2-functionalization is desired.

Figure 1: Divergent synthetic pathways from the this compound core.[1] Note the necessity of protection strategies when targeting the C2 position.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of the C5-Amine

Objective: To functionalize the exocyclic amine without reacting with the pyridone nitrogen or oxygen. Rationale: The C5-amine is significantly more nucleophilic than the amide-like N1-H or the enolic OH. Low-temperature addition prevents bis-acylation.

Materials:

-

This compound (1.0 equiv)

-

Acid Chloride (R-COCl) (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMF or DCM

Step-by-Step:

-

Dissolution: Dissolve this compound in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over DCM due to the poor solubility of the pyridone core.

-

Base Addition: Add DIPEA and cool the mixture to 0 °C under nitrogen atmosphere.

-

Acylation: Add the Acid Chloride dropwise over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by LC-MS (Target mass M+H).

-

Quench & Isolation: Pour into ice-water. If a solid precipitates, filter and wash with water.[2] If no precipitate, extract with EtOAc/n-Butanol (due to polarity).

-

Validation: 1H NMR should show a downfield shift of the NH signal and retention of the pyridone NH (broad singlet ~11-12 ppm).

Protocol B: Conversion to 2-Chloro-3-fluoro-5-aminopyridine (Protected)

Objective: To activate the C2 position for SNAr or Suzuki couplings. Critical Insight: Direct treatment of the free amine with POCl3 often leads to tars or phosphoramides. The amine must be protected (e.g., Boc or Acetyl) or the reaction must be performed on the nitro precursor before reduction.

Workflow (via Nitro precursor - Recommended):

-

Start: 3-Fluoro-2-hydroxypyridine.

-

Nitration: HNO3/H2SO4 → 3-Fluoro-5-nitro-2-hydroxypyridine.

-

Chlorination: Reflux with POCl3/PCl5 → 2-Chloro-3-fluoro-5-nitropyridine.

-

Reduction: Fe/NH4Cl or H2/Pd-C → 2-Chloro-3-fluoro-5-aminopyridine .

Self-Validating Check: The appearance of the characteristic isotope pattern of Chlorine (3:1 ratio of M:M+2) in MS is the primary confirmation.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 5-amino-3-fluoropyridin-2-one motif mimics the adenine ring of ATP.

-

Mechanism: The lactam (NH-C=O) functions as a donor-acceptor pair for the kinase hinge region.

-

Fluorine Role: The 3-F atom modulates the acidity of the NH, strengthening the H-bond to the backbone carbonyl of the hinge residue (e.g., Gatekeeper residue).

-

Example: PIM kinase inhibitors often utilize this core to improve metabolic stability compared to non-fluorinated analogs.

Antibacterial Oxazolidinones

Analogs of Linezolid have been synthesized using this scaffold.[3]

-

Structure: The C5-amine is incorporated into an oxazolidinone ring.

-

Advantage: The pyridine ring lowers lipophilicity (LogD) compared to the phenyl ring of Linezolid, potentially improving solubility and reducing protein binding.

Synthetic Decision Tree (DOT)

This workflow guides the chemist on "Make vs. Buy" and protection group strategies.

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on the final target structure.

References

-

Scaffold Synthesis & Antibacterial Activity

-

Fluorine in Medicinal Chemistry (pKa & Metabolic Stability)

-

Reactivity of Aminopyridines (Sandmeyer & Halogenation)

-

Tautomerism of 2-Hydroxypyridines

- Basicity and Tautomerism of Pyridines. (Classic Physical Organic Chemistry Textbooks/Reviews).

- See also: PubChem Compound Summary for 3-Fluoropyridin-2-ol.

-

[Link]

Sources

- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 2. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 5-Amino-3-fluoropyridin-2-ol

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5-Amino-3-fluoropyridin-2-ol (CAS: 1373233-01-2), a privileged scaffold for designing ATP-competitive kinase inhibitors.

Introduction: The Fluorinated Pyridone Advantage

In the landscape of kinase inhibitor design, the 2-pyridone motif is a "privileged structure" capable of forming a robust bidentate hydrogen-bonding network with the kinase hinge region (adenine binding pocket). The specific derivative This compound (existing predominantly as 5-amino-3-fluoro-2(1H)-pyridinone in solution) offers two distinct medicinal chemistry advantages:

-

Metabolic Stability: The C3-fluorine atom blocks a common metabolic "soft spot" (oxidation at the ortho-position), significantly extending the half-life (

) of the final inhibitor compared to its non-fluorinated analog. -

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the lactam nitrogen, potentially strengthening the hydrogen bond donor capability (

).

This guide provides a validated workflow for coupling this scaffold to heterocyclic cores (e.g., pyrimidines, quinolines) to generate Type I/I½ kinase inhibitors.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-Amino-3-fluoro-2(1H)-pyridinone |

| CAS Number | 1373233-01-2 |

| Molecular Weight | 128.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, MeOH (hot); Poor in DCM/Hexane |

| Tautomerism | Favors 2-pyridone (lactam) over 2-hydroxypyridine (lactim) in polar solvents. |

| Storage | Hygroscopic and oxidation-sensitive. Store at -20°C under Argon. |

Safety Warning: Aminopyridines can be toxic and skin sensitizers. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Synthetic Utility & Workflows

The 5-amino group serves as the primary nucleophilic handle. The most common synthetic application is the Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling to attach the hinge-binding pyridone to a central scaffold (e.g., a dichloropyrimidine).

Synthesis Workflow Diagram

Caption: Figure 1.[1][2] Synthetic lineage from precursor to active kinase inhibitor. The 5-amino group is generated via nitration/reduction before coupling.

Detailed Experimental Protocols

Protocol A: Preparation of this compound

Note: While commercially available (Enamine, AifChem), in-house synthesis ensures freshness, critical for the oxidation-prone amino group.

-

Nitration:

-

Dissolve 3-fluoropyridin-2-ol (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ (1.1 eq) maintaining temp <10°C.

-

Stir at RT for 2h. Pour onto ice. Filter the yellow precipitate (3-fluoro-5-nitropyridin-2-ol ).

-

Yield: Typically 60-75%.

-

-

Reduction:

-

Suspend the nitro intermediate in MeOH/THF (1:1).

-

Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4-6h.

-

Filter through Celite. Concentrate immediately to obtain the amine.

-

Critical: Use immediately or store as an HCl salt to prevent oxidation.

-

Protocol B: Coupling to Kinase Core (SNAr Method)

Target: Coupling this compound to 2,4-dichloropyrimidine (a representative kinase core).

Reagents:

-

Core: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile: this compound (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: n-Butanol or DMA (Dimethylacetamide)

Step-by-Step:

-

Setup: In a microwave vial or round-bottom flask, dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in n-Butanol (3 mL).

-

Addition: Add DIPEA (290 µL, 1.68 mmol) followed by this compound (95 mg, 0.74 mmol).

-

Reaction:

-

Thermal: Heat to 100°C for 12 hours.

-

Microwave: Heat to 120°C for 45 minutes (high absorption).

-

-

Monitoring: Check LCMS for mass [M+H]⁺. The regioselectivity typically favors substitution at the C4-position of the pyrimidine due to steric relief, but C2 isomers can form.

-

Workup:

-

Cool to RT. The product often precipitates.

-

Filter and wash with cold EtOH.

-

If no precipitate: Evaporate solvent, redissolve in DMSO, and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Self-Validating Checkpoint:

-

NMR Signature: The pyridone NH proton is distinctively downfield (~11-12 ppm, broad singlet). The coupling of the 5-NH to the pyrimidine usually appears as a singlet/doublet around 9.0-9.5 ppm.

Mechanism of Action: Hinge Binding Mode

The efficacy of this scaffold relies on its ability to mimic the adenine ring of ATP.

Structural Interaction Diagram

Caption: Figure 2. Bidentate H-bond network. The pyridone lactam nitrogen donates to the backbone carbonyl, while the pyridone carbonyl accepts from the backbone amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Coupling) | Pyridone oxygen competing as nucleophile. | Use a weaker base (e.g., KOAc) or switch solvent to TFE (Trifluoroethanol) to suppress O-alkylation. |

| Insolubility | Pyridone stacking interactions. | Add solubilizing tails (e.g., morpholine/piperazine) to the other side of the core scaffold before coupling the pyridone. |

| Regioisomers | C2 vs C4 attack on pyrimidine. | Lower temperature (-20°C to RT) to favor kinetic product (C4), or use C2-blocked cores (e.g., 2-chloro-4-aminopyrimidine reverse coupling). |

| Oxidation | Amine degradation. | Perform reduction step immediately before coupling. Do not store the free amine in solution. |

References

-

ChemicalBook. Synthesis of 2-Chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol. (Accessed 2026). Link

-

BenchChem. 1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential. (2025). Link

-

EnamineStore. this compound Building Block.Link

-

National Institutes of Health (NIH) - PubMed. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (2014).[3] Link

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. (2022).[2][4] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Amino-3-fluoropyridin-2-ol

Abstract & Strategic Overview

5-Amino-3-fluoropyridin-2-ol (CAS: 21717-96-4 analogs) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met, ALK targeting) where the fluorine atom modulates metabolic stability and the pyridone/pyridine motif serves as a critical hydrogen bond donor/acceptor.

However, this substrate presents a "dual-nucleophile" challenge. The molecule exists in a tautomeric equilibrium between the 2-pyridone (major form) and 2-hydroxypyridine (minor form). Furthermore, the C5-amine and the pyridone oxygen/nitrogen can competitively bind palladium, leading to catalyst poisoning.

This guide outlines two distinct, self-validating protocols:

-

Route A (C5-Functionalization): Selective Buchwald-Hartwig amination of the exocyclic amine.

-

Route B (C2-Functionalization): Activation of the C2-position (via sulfonation/halogenation) followed by Suzuki-Miyaura coupling.

Substrate Analysis & Reaction Logic

The Fluorine Effect

The C3-fluorine atom is not merely a bystander; it exerts a strong electron-withdrawing inductive effect (-I).

-

Impact on C5-Amine: Reduces nucleophilicity compared to non-fluorinated anilines, requiring more active Pd-catalysts (e.g., G3/G4 precatalysts).

-

Impact on C2-Position: Increases the electrophilicity of C2, facilitating oxidative addition if the oxygen is converted to a leaving group (OTf, Cl).

Tautomer Management (DOT Diagram)

The following decision tree illustrates the critical protection/activation steps required before introducing the Palladium catalyst.

Figure 1: Strategic divergence based on the desired functionalization site. Direct coupling without protection is not recommended due to catalyst chelation.

Protocol A: C5-Amine Functionalization (Buchwald-Hartwig)

Objective: Couple the C5-amine with an Aryl Bromide/Chloride while preserving the pyridone core. Challenge: The pyridone oxygen is a competitive ligand. Solution: Use of BrettPhos or RuPhos precatalysts which are bulky enough to prevent pyridone coordination to the Pd center.

Materials

-

Substrate: 3-Fluoro-2-methoxypyridin-5-amine (O-protected intermediate strongly recommended).

-

Coupling Partner: Aryl Bromide (1.0 equiv).

-

Catalyst: BrettPhos Pd G3 (2–5 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the amine (1.0 equiv), Aryl Bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv).

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine).

-

Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The fluorinated amine has low UV absorbance; rely on MS ionization.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: If the O-protection was Benzyl (Bn), it can be removed subsequently with Pd/C + H2 to restore the pyridone.

-

Protocol B: C2-Site Activation & Suzuki Coupling

Objective: Install an aryl/heteroaryl group at the C2 position. Mechanism: The 2-pyridone is converted to a triflate (OTf) or chloride, creating a reactive electrophile for Suzuki coupling.

Phase 1: Activation (Synthesis of the Electrophile)

Direct triflation of the free amine is risky. N-Boc protection is advised first.

-

N-Protection: React this compound with

(1.1 equiv) and catalytic DMAP in DCM to yield the tert-butyl carbamate. -

Triflation:

-

Suspend N-Boc intermediate in DCM at 0 °C.

-

Add Pyridine (2.0 equiv) followed by dropwise addition of Triflic Anhydride (

, 1.2 equiv). -

Stir 2h at 0 °C -> RT.

-

Validation:

NMR will show a new signal for the -OTf group (approx -72 to -74 ppm) distinct from the C3-F (approx -120 to -140 ppm).

-

Phase 2: Suzuki-Miyaura Cross-Coupling

-

Electrophile: 5-(Boc-amino)-3-fluoropyridin-2-yl triflate.

-

Nucleophile: Aryl Boronic Acid (1.5 equiv).

-

Catalyst:

(5 mol%). -

Base:

(3.0 equiv, 2M aqueous). -

Solvent: THF or Dioxane.

Step-by-Step Methodology

-

Degassing: Sparge the solvent (THF) with Nitrogen for 15 minutes. Oxygen inhibits the transmetallation step.

-

Assembly: Combine Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) in the reaction vessel.

-

Catalyst Addition: Add

last. -

Thermal Cycle: Heat to 60 °C .

-

Why 60 °C? C2-triflates on electron-deficient pyridines are highly reactive. Overheating (>80 °C) can cause hydrolysis of the triflate back to the pyridone.

-

-

Quench: Dilute with water, extract with EtOAc.

-

Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required.

Optimization & Troubleshooting Guide

Catalyst & Ligand Selection Matrix

The choice of ligand is dictated by the specific coupling partner and the steric environment of the 3-fluoro group.

| Variable | Recommendation | Rationale |

| Ligand (C-N Coupling) | BrettPhos or RuPhos | Bulky dialkylbiaryl phosphines prevent the formation of stable (inactive) Pd-pyridone complexes. |

| Ligand (C-C Coupling) | dppf or XPhos | dppf (bidentate) stabilizes the Pd(II) intermediate; XPhos accelerates oxidative addition for sterically hindered chlorides. |

| Base (General) | K3PO4 | Mild enough to prevent triflate hydrolysis; strong enough to activate boronic acids. |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow thermal activation; non-coordinating (unlike DMF/DMA which can complicate workup). |

Troubleshooting Common Failures

Issue 1: Hydrolysis of C2-Triflate

-

Symptom:[1][2][3][4][5][6][7] Recovery of starting pyridone material.

-

Cause: Wet solvent or excessive heat during Suzuki coupling.

-

Fix: Switch to anhydrous conditions with anhydrous base (

) or lower temperature to 50 °C.

Issue 2: Protodeboronation

-

Symptom:[1][2][3][4][5][6][7] Aryl boronic acid converts to benzene/arene; no coupled product.

-

Cause: Fluorine on the pyridine ring makes the system electron-poor, but if the boronic acid is also fluorinated, it is unstable.

-

Fix: Use Boronic Esters (Pinacol) instead of acids, or add CuCl (10 mol%) as a cofactor (Liebeskind-Srogl type conditions).

Issue 3: Low Conversion in Buchwald-Hartwig

-

Cause: The 3-fluoro group reduces the nucleophilicity of the amine.

-

Fix: Use LHMDS as the base (deprotonates the amine to form a more reactive amide anion) and increase catalyst loading to 5 mol%.

References

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Reaction Conditions and Catalysts.[2][8][9][10] Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.[11] Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions.[4] Retrieved from [Link]

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis & Characterization of Metal Complexes with 5-Amino-3-fluoropyridin-2-ol

Executive Summary

This guide details the synthesis, characterization, and application of metal complexes derived from 5-Amino-3-fluoropyridin-2-ol (CAS: 1373233-01-2). This ligand represents a "privileged scaffold" in medicinal chemistry due to the strategic placement of a fluorine atom (metabolic stability) and an amino group (derivatization handle) on the 2-pyridone core.

Key Applications:

-

Medicinal Chemistry: Kinase inhibition (e.g., P70S6K), antimicrobial agents, and metabolically stable metallodrugs.

-

Catalysis: Lewis acid catalysis utilizing the electron-deficient pyridine ring.

Ligand Chemistry & Pre-treatment[1]

The Fluorine & Tautomerism Effect

Understanding the electronic environment is prerequisite to successful coordination.

-

Tautomeric Equilibrium: The ligand exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution, the polar 2-pyridone form often predominates.

-

The "Fluorine Effect": The fluorine atom at position 3 is highly electronegative.

-

Effect: It lowers the pKa of the hydroxyl group (making deprotonation easier than in non-fluorinated analogs).

-

Result: The ligand binds metals more readily as an anionic species (

) but acts as a "harder" base.

-

Visualizing the Equilibrium

The following diagram illustrates the tautomerism and the potential coordination modes.

Figure 1: Tautomeric equilibrium and activation pathway for metal coordination.

Protocol A: Direct Coordination (Homoleptic Complexes)

Target: Synthesis of Bis(5-amino-3-fluoro-2-pyridonato)M(II) complexes. Metals: Cu(II), Zn(II), Ni(II).

Materials

-

Ligand: this compound (1.0 eq).

-

Metal Salt: Metal Acetate (

) is preferred over chlorides. The acetate anion acts as a built-in base to facilitate deprotonation. -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Base: Triethylamine (TEA) - Optional, only if using metal chlorides.

Step-by-Step Methodology

-

Ligand Dissolution: Dissolve 1.0 mmol (128 mg) of ligand in 10 mL of hot MeOH (50°C). The solution may be pale yellow.[1]

-

Metal Addition: Dissolve 0.5 mmol of Metal Acetate (e.g.,

, 100 mg) in 5 mL MeOH. -

Mixing: Add the metal solution dropwise to the ligand solution under constant stirring.

-

Observation: A color change (e.g., Green for Cu, Pale Yellow for Zn) indicates complexation.

-

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours.

-

Critical Check: If precipitate forms immediately, continue stirring; this is likely the product.

-

-

Isolation: Cool to room temperature. Filter the precipitate.

-

Purification: Wash the solid with cold MeOH (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted ligand.

-

Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Schiff Base Derivatization (Drug Discovery Route)

Rationale: The 5-amino group is a perfect nucleophile for Schiff base formation. This route creates tridentate (ONO) ligands, significantly increasing complex stability and biological potency.

Workflow Diagram

Figure 2: Synthetic workflow for Schiff Base derivatization and metallation.

Detailed Protocol

-

Condensation:

-

Combine 1.0 mmol this compound and 1.0 mmol Salicylaldehyde in 15 mL absolute Ethanol.

-

Add 2 drops of Glacial Acetic Acid (catalyst).

-

Reflux for 4-6 hours. Monitor by TLC (disappearance of aldehyde).

-

Isolate the Schiff base ligand by cooling and filtration.

-

-

Metallation:

-

Resuspend 0.5 mmol of the Schiff base ligand in 10 mL hot Ethanol.

-

Add 0.5 mmol of Metal(II) Acetate dissolved in 5 mL Ethanol.

-

Reflux for 2 hours.

-

Note: The product is often highly colored (Dark Green/Brown for Cu, Orange/Red for Ni).

-

Characterization & Validation Standards

To ensure scientific integrity, the following data points must be collected.

Spectroscopic Validation Table

| Technique | Expected Feature | Interpretation |

| FT-IR | Shift in | Confirming Oxygen coordination. A shift of ~15-30 cm⁻¹ suggests binding. |

| FT-IR | Disappearance of | (For Protocol B) Confirms conversion of amine to imine (Schiff base).[2] |

| 1H NMR | Broadening of signals | Paramagnetic metals (Cu, Ni) will broaden peaks. Use Zn(II) for clean NMR. |

| 19F NMR | Shift in F-signal | The Fluorine signal (typically -130 to -150 ppm) will shift upon metal binding due to electron density changes on the ring. |

| UV-Vis | d-d transitions | New bands in the 400-700 nm region indicate metal d-orbital splitting (geometry confirmation). |

Solubility & Stability (Troubleshooting)

-

Issue: Complexes often exhibit poor solubility in water/alcohol.

-

Solution: Use DMSO or DMF for characterization. For biological assays, prepare a 10 mM stock in DMSO, then dilute into media.

-

Stability: The C-F bond provides oxidative stability, but the Schiff base imine bond can hydrolyze at pH < 4. Keep physiological buffers > pH 6.

References

-

Medicinal Chemistry of Fluorinated Pyridines

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

- Context: Explains the metabolic stability conferred by the C-F bond

-

- Coordination of 2-Pyridones: Albrecht, M. "Pyridone-functionalized ligands in coordination chemistry." Chemical Reviews, 2001. Context: Foundational text on the tautomeric binding modes (O-bound vs N,O-bridging) utilized in Protocol A.

- Garnovskii, A. D., et al. "Modern aspects of the synthesis and investigation of metal complexes with Schiff bases." Russian Chemical Reviews, 1993.

-

Specific Ligand Data (this compound)

-

PubChem Compound Summary for CID 54366665. Link

- Context: Source for physical properties (MW: 128.11 g/mol )

-

- Fluorine NMR in Coordination Chemistry: Gerig, J. T. "Fluorine NMR of proteins and ligands." Progress in Nuclear Magnetic Resonance Spectroscopy, 1994. Context: Methodology for using 19F NMR to validate metal binding as described in Section 5.1.

Sources

5-Amino-3-fluoropyridin-2-ol as a building block for PET imaging agents

This Application Note is structured as a comprehensive technical guide for using 5-Amino-3-fluoropyridin-2-ol (CAS: 1373233-01-2) in the development of PET radiotracers. It addresses two primary workflows: using the molecule as a stable conjugation scaffold (for

From Scaffold to Signal: Advanced Radiochemistry Protocols

Part 1: Introduction & Strategic Utility

This compound (also known as 5-amino-3-fluoro-2-pyridone) represents a "privileged scaffold" in medicinal radiochemistry. Its utility stems from its dual functionality: the 5-amino group serves as a versatile conjugation handle, while the 3-fluoro-2-pyridone core acts as a bioisostere for amide bonds, frequently found in kinase inhibitors (e.g., BTK, P2X7 antagonists).

Chemical Profile & Tautomeric Considerations

The molecule exists in a tautomeric equilibrium between the 2-pyridone (amide-like) and 2-hydroxypyridine forms. In physiological conditions and polar solvents, the 2-pyridone form predominates.

| Property | Value / Characteristic | Relevance to PET |

| Molecular Weight | 128.11 g/mol | Low MW allows for high Ligand Efficiency (LE). |

| pKa (Pyridone NH) | ~11.0 | Acts as a hydrogen bond donor (HBD). |

| pKa (Amine) | ~3.5 - 4.5 | Low basicity due to electron-deficient ring; requires activated electrophiles for conjugation. |

| Electronic State | Electron-Rich (relative to pyridine) | Challenging for S |

| LogD | ~0.5 (pH 7.4) | Favorable for CNS penetration when substituted. |

Part 2: Divergent Radiosynthesis Workflows

This guide provides two distinct protocols based on the role of the building block:

-

Path A (The Vector): Using stable 5-A-3-FP as a nucleophile to accept a radioactive prosthetic group (e.g., [

C]Methyl, [ -

Path B (The Core): Synthesizing the [

F]3-fluoro moiety directly from a boronic ester precursor via Copper-Mediated Radiofluorination (CMRF).

Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct protocol.

Caption: Decision matrix for utilizing this compound in radiotracer synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: Conjugation with [ C]Methyl Iodide

Use Case: Developing a tracer where the 5-amino group is methylated.

Mechanism: The 5-amino group is relatively non-nucleophilic due to the electron-withdrawing nature of the fluoropyridone core. Standard methylation requires strong bases or elevated temperatures.

Materials:

-

Precursor: this compound (2 mg).

-

Solvent: DMF (anhydrous, 300 µL).

-

Base: Tetrabutylammonium hydroxide (TBAOH) 1.0 M in MeOH (2 µL) or NaH (dry).

-

Reagent: [

C]CH

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve 2 mg of this compound in 300 µL DMF. Add 2 µL TBAOH. Note: The base deprotonates the amine and potentially the 2-OH; however, N-methylation at the 5-position is favored over O-methylation due to the pyridone tautomer stability, though mixtures can occur.

-

Trapping: Bubble [

C]CH -

Reaction: Seal the vessel and heat to 80°C for 3 minutes .

-

Quench: Add 1.5 mL of HPLC mobile phase (e.g., 10% EtOH in 0.1% H

PO -

Purification: Inject onto semi-prep HPLC (Reverse Phase C18).

-

Critical Insight: The product will likely be the N-methylamino derivative. Verify regiochemistry (5-NHMe vs 1-NMe or 2-OMe) during non-radioactive standard synthesis.

-

Protocol B: Copper-Mediated Radiofluorination (CMRF)

Use Case: Synthesizing the [

Mechanism: Nucleophilic aromatic substitution (

Precursor Requirement: You cannot use the free amine/hydroxyl. You must use a protected precursor:

-

Target Precursor: tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methoxypyridin-3-yl)carbamate.

-

Note: The 2-pyridone is masked as 2-methoxy (or 2-benzyloxy) and the amine is Boc-protected .

-

Materials:

-

Precursor: Aryl boronate ester (4 mg, ~10 µmol).

-

Catalyst: [Cu(OTf)

(py) -

Elution Reagent: Tetrabutylammonium bicarbonate (TBHCO

) or [ -

Solvent: DMA (Dimethylacetamide) / n-Butanol (2:1 ratio).

Step-by-Step Procedure:

-

[18F]Fluoride Processing:

-

Trapping: Load [

F]F -

Elution: Elute with TBHCO

(0.075 M) in aqueous acetonitrile or TBAOTf in MeOH (alcohol-enhanced protocol [3]). -

Drying: Azeotropic drying is not strictly required if using the "minimalist" alcohol-enhanced protocol, but standard drying (MeCN, 100°C, N

flow) is recommended for robustness.

-

-

Reaction Setup:

-

Dissolve Precursor (4 mg) and Cu-Catalyst (10 mg) in 800 µL of DMA/n-Butanol (2:1).

-

Add the solution to the dried [

F]fluoride residue. -

Air Sensitivity: This reaction is tolerant to air, but an inert atmosphere (N

) often improves yields.

-

-

Fluorination:

-

Heat at 110°C for 20 minutes .

-

Checkpoint: This yields the protected intermediate: [

F]3-fluoro-2-methoxy-5-(Boc-amino)pyridine.

-

-

Deprotection (Global):

-

Add 500 µL of conc. HBr (48%) or HI (57%) .

-

Heat at 130°C for 10 minutes .

-

Chemistry: This harsh acid step cleaves the Boc group and hydrolyzes the 2-methoxy group to the 2-pyridone (2-ol) tautomer.

-

-

Neutralization & Purification:

-

Cool to 40°C. Add 2N NaOH to adjust pH to ~7.

-

Purify via semi-prep HPLC.

-

Part 4: Quality Control & Validation

Every batch must pass the following QC parameters before release.

| Test | Method | Acceptance Criteria |

| Radiochemical Identity | HPLC (Co-injection) | Retention time (t |

| Radiochemical Purity | HPLC / Radio-TLC | > 95% |

| Molar Activity (A | HPLC (UV mass calibration) | > 37 GBq/µmol (1000 mCi/µmol) for receptor studies. |

| Residual Solvent | GC | DMA < 880 ppm; n-Butanol < 5000 ppm. |

| pH | Spot Test | 4.5 - 8.5 |

Self-Validating System (The "Cold Spike")

To ensure your protocol works before using radioactivity:

-

Run the CMRF reaction using [

F]KF (1 equivalent) instead of [ -

Monitor conversion of the Boronic Ester to the Fluoro-derivative using LC-MS .

-

If conversion is < 20%, check the moisture content of the DMA or the quality of the Cu(OTf)

(py)

Part 5: References

-

Tredwell, M., Preshlock, S. M., Taylor, N. J., et al. (2014). A general copper-mediated nucleophilic 18F-fluorination of arenes.[1] Angewandte Chemie International Edition, 53(30), 7751-7755. Link

-

Mossine, A. V., Brooks, A. F., Makaravage, K. J., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.[2][3] Organic Letters, 17(23), 5780-5783. Link

-

Zlatopolskiy, B. D., Zischler, J., Urusova, E. A., et al. (2015). A "Minimalist" Approach to 18F-Labeling: Synthesis of 18F-Fluorinated Heteroarenes from Chloro- and Nitro-Precursors via Isotopic Exchange. Chemistry – A European Journal, 21(16), 5972-5979. Link

-

Rotstein, B. H., Stephenson, N. A., Vasdev, N., & Liang, S. H. (2014). Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics. Nature Communications, 5, 4365. Link

Sources

In Vitro Evaluation of 5-Amino-3-fluoropyridin-2-ol Derivatives Against Cancer Cell Lines: Application Notes and Protocols

Introduction: The Emerging Potential of Pyridine Scaffolds in Oncology

The pyridine ring is a fundamental heterocyclic system that serves as a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] In oncology, pyridine derivatives have demonstrated significant potential by targeting a wide array of critical cellular pathways.[3][4] These compounds have been shown to act as inhibitors of key enzymes like kinases, topoisomerases, and tubulin polymerization, processes that are often dysregulated in cancer.[3][4] The versatility of the pyridine scaffold allows for extensive structural modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.[5]

This document provides a comprehensive guide for the in vitro evaluation of a novel class of pyridine compounds, the 5-Amino-3-fluoropyridin-2-ol derivatives, as potential anticancer agents. We present a suite of detailed protocols designed to assess their cytotoxic effects, and to elucidate their mechanisms of action through the analysis of apoptosis and cell cycle distribution. These methods are foundational for the preclinical assessment of any new chemical entity in cancer drug discovery.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Two robust and widely used colorimetric assays for determining cytotoxicity are the Sulforhodamine B (SRB) assay and the MTT assay.[6][7]

Rationale for Assay Selection

-

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[6][8] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. The SRB assay is known for its good linearity with cell number, high sensitivity, and the stability of the stained protein.[8]

-